Cas no 477499-30-2 (ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate)

Ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate is a specialized organic compound featuring a benzofuran core functionalized with a diethylsulfamoyl-substituted benzamide moiety and an ethyl ester group. Its structural complexity makes it valuable for pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The diethylsulfamoyl group enhances solubility and potential biological interactions, while the benzofuran scaffold offers stability and versatility for further derivatization. This compound is suited for applications in medicinal chemistry, where its unique architecture may contribute to the development of novel therapeutic agents. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial use.
ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate structure
477499-30-2 structure
Product Name:ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate
CAS No:477499-30-2
MF:C22H24N2O6S
MW:444.500764846802
CID:5911682
PubChem ID:16814964
Update Time:2025-10-22

ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate
    • SR-01000907712-1
    • ethyl 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxylate
    • SR-01000907712
    • AB00671748-01
    • ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate
    • F0666-1602
    • AKOS024594581
    • Oprea1_696708
    • 477499-30-2
    • 2-Benzofurancarboxylic acid, 3-[[4-[(diethylamino)sulfonyl]benzoyl]amino]-, ethyl ester
    • Inchi: 1S/C22H24N2O6S/c1-4-24(5-2)31(27,28)16-13-11-15(12-14-16)21(25)23-19-17-9-7-8-10-18(17)30-20(19)22(26)29-6-3/h7-14H,4-6H2,1-3H3,(H,23,25)
    • InChI Key: KKKCIGCXZXAUTD-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)C2=CC=C(S(N(CC)CC)(=O)=O)C=C2)=C1C(OCC)=O

Computed Properties

  • Exact Mass: 444.13550766g/mol
  • Monoisotopic Mass: 444.13550766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 725
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • Density: 1.314±0.06 g/cm3(Predicted)
  • pka: 11.01±0.43(Predicted)

ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate Pricemore >>

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Additional information on ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate

Professional Introduction to Ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate (CAS No. 477499-30-2)

Ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate, identified by its CAS number 477499-30-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest for potential therapeutic applications.

The molecular structure of Ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate is characterized by its intricate arrangement of functional groups, including a benzamido moiety and a diethylsulfamoyl substituent. These features contribute to its unique chemical properties and biological interactions, which are being extensively studied in recent years. The benzofuran core of the molecule provides a rigid scaffold that enhances its binding affinity to biological targets, while the sulfamoyl group introduces polar interactions that can modulate receptor activity.

In the realm of drug discovery, the< strong>Ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate has been explored for its potential as an intermediate in the synthesis of novel pharmacophores. Researchers have leveraged its structural motifs to develop molecules with enhanced efficacy and reduced toxicity. The benzamido group, in particular, is known for its role in stabilizing protein-protein interactions, making it a valuable component in the design of small-molecule inhibitors.

Recent studies have highlighted the< strong>Ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate as a key intermediate in the development of compounds targeting inflammatory pathways. The sulfamoyl moiety has been shown to exhibit anti-inflammatory properties by modulating key enzymes involved in the inflammatory cascade. This has led to investigations into its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The< strong>Ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate also shows promise in the field of oncology. Preclinical studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by interfering with critical signaling pathways. The benzofuran scaffold is particularly interesting because it can be modified to enhance selectivity for specific cancer targets, thereby reducing off-target effects.

The synthesis of< strong>Ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These methodologies ensure that the final product meets stringent purity standards necessary for pharmaceutical applications.

The pharmacokinetic properties of< strong>Ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate are also under investigation. Researchers are focusing on optimizing its solubility, bioavailability, and metabolic stability to improve its therapeutic potential. Computational modeling and high-throughput screening techniques are being utilized to identify structural modifications that can enhance these properties.

In conclusion, Ethyl 3-4-(diethylsulfamoyl)benzamido-1-benzofuran-2-carboxylate represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing unmet medical needs.

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